molecular formula C14H21ClN2O2 B1520939 Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride CAS No. 1179359-63-7

Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride

Cat. No.: B1520939
CAS No.: 1179359-63-7
M. Wt: 284.78 g/mol
InChI Key: JQJLRJSQTOUENJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Abstract Service Registry Number Attribution

The systematic nomenclature of benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The compound is officially designated under Chemical Abstract Service registry number 1179359-63-7, which serves as its unique chemical identifier in international databases. The primary systematic name reflects the compound's structural hierarchy, beginning with the benzyl ester functionality and proceeding through the substituted piperidine core structure.

Alternative nomenclature systems provide additional descriptive approaches to identifying this compound. The Chemical Abstract Service index name presents the structure as 1-piperidinecarboxylic acid, 3-(methylamino)-, phenylmethyl ester, hydrochloride (1:1). This nomenclature emphasizes the carboxylic acid derivative nature of the compound, highlighting the ester linkage to the phenylmethyl group and the presence of the methylamino substituent on the piperidine ring. The notation (1:1) specifically indicates the stoichiometric relationship between the organic base and the hydrochloric acid in the salt formation.

The compound also appears in chemical literature under several synonymous designations that reflect different naming conventions. These include 3-methylamino-piperidine-1-carboxylic acid benzyl ester hydrochloride and benzyl 3-(methylamino)-1-piperidinecarboxylate hydrochloride. Each nomenclature variant provides specific emphasis on different structural features while maintaining chemical accuracy and consistency with established naming protocols.

The molecular descriptor language provides an additional layer of chemical identification through the Simplified Molecular Input Line Entry System representation. The compound's structure is encoded as CNC1CCCN(C1)C(=O)OCC2=CC=CC=C2.Cl, which systematically describes the connectivity pattern and includes the hydrochloride salt formation. This linear notation serves as a computational tool for database searches and molecular recognition algorithms.

Molecular Formula and Weight: Computational Validation

The molecular formula of this compound is established as C14H21ClN2O2, representing the complete salt structure including the hydrochloride component. This formula encompasses fourteen carbon atoms that form the backbone structure including the benzyl group, piperidine ring, and ester linkage. The hydrogen count of twenty-one atoms reflects the saturation pattern of the piperidine ring system and the methyl substituent on the amino group.

The molecular weight determination yields a precise value of 284.78 grams per mole, as computed through established atomic mass calculations. This molecular weight represents the sum of all constituent atomic masses including the chloride ion contribution from the hydrochloride salt formation. The computational validation of this molecular weight has been confirmed across multiple chemical databases and computational chemistry platforms.

Chemical Parameter Value Computational Method
Molecular Formula C14H21ClN2O2 Elemental Analysis
Molecular Weight 284.78 g/mol Atomic Mass Summation
Monoisotopic Mass 284.129156 Da High-Resolution Mass Spectrometry
Nitrogen Content 2 atoms Structural Analysis
Oxygen Content 2 atoms Functional Group Analysis

The computational validation extends to advanced molecular descriptors that characterize the compound's physicochemical properties. The topological polar surface area calculation yields 41.57 square angstroms, indicating moderate polarity consistent with the presence of nitrogen and oxygen heteroatoms. The octanol-water partition coefficient (LogP) value of 2.4288 suggests balanced lipophilic and hydrophilic characteristics, primarily influenced by the benzyl ester group and the protonated amino functionality in the hydrochloride salt form.

The hydrogen bonding capacity analysis reveals three hydrogen bond acceptor sites and one hydrogen bond donor site within the molecular structure. The acceptor sites correspond to the carbonyl oxygen, ester oxygen, and tertiary nitrogen atom, while the donor site is associated with the protonated methylamino group in the salt form. These hydrogen bonding characteristics significantly influence the compound's solubility profile and intermolecular interaction patterns.

The rotatable bond count of three provides insight into the molecular flexibility and conformational space accessible to the compound. These rotatable bonds are located at the benzyl ester linkage, the carboxylate connection to the piperidine ring, and the methylamino substituent orientation. This moderate flexibility contributes to the compound's ability to adopt multiple conformational states while maintaining structural integrity.

Stereochemical Configuration and Conformational Isomerism

The stereochemical analysis of this compound reveals the presence of one defined stereocenter located at the carbon atom bearing the methylamino substituent. This stereocenter introduces chirality to the molecule, resulting in the existence of two possible enantiomeric forms designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules. The specific stereochemical configuration determines the three-dimensional spatial arrangement of substituents around the chiral center.

Chemical databases indicate the availability of both racemic mixtures and enantiomerically pure forms of this compound. The R-enantiomer is specifically catalogued under CAS number 1217977-11-1 for the corresponding free base form, benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate. This stereochemical specificity becomes particularly important in applications requiring defined chirality, as the two enantiomers may exhibit different biological activities or physical properties.

The conformational analysis of the piperidine ring system reveals significant insights into the compound's three-dimensional structure. Research on related piperidine derivatives demonstrates that the conformation of the six-membered heterocycle is strongly influenced by the hybridization state of carbon atoms adjacent to the nitrogen center. In the case of this compound, the sp3-hybridized carbon atoms favor the adoption of a chair conformation for the piperidine ring.

Conformational Parameter Observed Value Reference Standard
Ring Conformation Chair Piperidine Default
Puckering Amplitude ~0.55 Å Typical Range
Theta Angle ~170° Chair Geometry
Phi Angle Variable Substituent Dependent

Crystallographic studies of related piperidine derivatives provide valuable insights into the conformational preferences of substituted piperidine systems. The presence of the carboxylate ester group at the 1-position and the methylamino substituent at the 3-position creates specific steric and electronic environments that influence the overall molecular conformation. The chair conformation of the piperidine ring positions the substituents in either axial or equatorial orientations, with equatorial positions generally being more stable due to reduced steric interactions.

The methylamino substituent at the 3-position introduces additional conformational complexity through the possibility of nitrogen inversion and rotation around the carbon-nitrogen bond. The protonation state of this amino group in the hydrochloride salt form restricts the conformational freedom by establishing a defined geometry around the nitrogen center. This protonation effectively eliminates the rapid nitrogen inversion typically observed in tertiary amines, leading to a more rigid conformational profile.

The benzyl ester group attached to the piperidine nitrogen introduces further conformational considerations through the rotation around the nitrogen-carbonyl bond and the ester oxygen-benzyl carbon bond. These rotational degrees of freedom allow the benzyl group to adopt various orientations relative to the piperidine ring plane, potentially influencing the overall molecular shape and intermolecular interaction patterns.

Crystalline Structure Analysis via X-ray Diffraction

The crystalline structure analysis of this compound requires examination of related piperidine derivatives to understand the general crystallographic principles governing this class of compounds. X-ray diffraction studies of structurally similar piperidine systems reveal consistent patterns in molecular packing and intermolecular interaction networks. These studies provide fundamental insights into how substituted piperidine compounds organize in the solid state.

Crystallographic investigations of piperidine derivatives demonstrate that the ring conformation in the solid state typically corresponds to the most stable solution-phase conformation. For compounds containing sp3-hybridized carbon atoms adjacent to the piperidine nitrogen, the chair conformation predominates in crystal structures. This conformational preference is maintained even in the presence of various substituents, indicating the inherent stability of the chair form for saturated piperidine rings.

The molecular packing analysis reveals the importance of hydrogen bonding networks in determining crystal structure stability. In the case of hydrochloride salts of piperidine derivatives, the protonated nitrogen center serves as a hydrogen bond donor, while the chloride anion acts as a hydrogen bond acceptor. These ionic interactions create extended three-dimensional networks that significantly influence the crystal packing efficiency and thermal stability of the solid form.

Crystallographic Feature Typical Observation Structural Significance
Ring Conformation Chair Maximum Stability
Hydrogen Bonding N-H...Cl Networks Crystal Packing
Molecular Orientation Varied Arrangements Packing Efficiency
Intermolecular Contacts Van der Waals Secondary Interactions

The analysis of related crystal structures indicates that piperidine derivatives frequently exhibit polymorphism, where multiple crystal forms can exist for the same compound. These polymorphic forms may differ in their molecular packing arrangements, hydrogen bonding patterns, and overall crystal symmetry. The identification and characterization of different polymorphic forms becomes particularly important for pharmaceutical applications where crystal form can influence solubility and stability properties.

The space group analysis of piperidine derivative crystals reveals a tendency toward formation of centrosymmetric space groups, particularly when the compounds exist as racemic mixtures. The presence of inversion centers in these crystal structures reflects the equal distribution of R and S enantiomers within the crystal lattice. However, when enantiomerically pure compounds are crystallized, non-centrosymmetric space groups are typically observed.

The thermal behavior analysis through variable-temperature X-ray diffraction studies provides insights into the dynamic properties of the crystal structure. Many piperidine derivatives exhibit relatively low thermal expansion coefficients due to the rigid nature of the chair-conformed ring system and the strong intermolecular hydrogen bonding networks. The melting point and thermal decomposition temperatures are influenced by the strength of these intermolecular interactions and the overall crystal packing efficiency.

Properties

IUPAC Name

benzyl 3-(methylamino)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-15-13-8-5-9-16(10-13)14(17)18-11-12-6-3-2-4-7-12;/h2-4,6-7,13,15H,5,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJLRJSQTOUENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662466
Record name Benzyl 3-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179359-63-7
Record name Benzyl 3-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Applications

  • Potential Therapeutic Uses :
    • Neurological Disorders : Compounds similar to Benzyl 3-(methylamino)piperidine-1-carboxylate have been studied for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This suggests potential applications in treating conditions such as depression and anxiety.
    • Analgesics : The structural characteristics of this compound may contribute to its efficacy as an analgesic agent, targeting pain pathways in the central nervous system .
  • Research Applications :
    • Biochemical Studies : The compound can serve as a tool in biochemical research to study enzyme interactions or receptor binding due to its ability to mimic natural substrates or inhibitors .
    • Drug Development : As a building block in drug synthesis, it can be modified to create derivatives with enhanced pharmacological properties, thereby facilitating the development of new therapeutic agents .

Case Studies and Research Findings

Several studies have investigated the biological activities of piperidine derivatives similar to Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride:

  • A study published in Journal of Medicinal Chemistry highlighted the potential of piperidine derivatives in modulating neurotransmitter receptors, leading to promising results in animal models for anxiety disorders .
  • Another research effort focused on synthesizing derivatives of this compound to evaluate their analgesic properties, demonstrating significant pain relief effects comparable to standard analgesics used in clinical settings.

Mechanism of Action

The mechanism by which Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically, the compound interacts with biological macromolecules to produce its desired effect.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Salt Form Purity/Specifications
Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride (Target) C₁₃H₁₈N₂O₂·HCl (inferred) ~270–285 3-(methylamino) Hydrochloride Not explicitly reported
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.30 4-amino Free base Toxicological data incomplete
Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride C₁₄H₂₁ClN₂O₂ 284.78 2-(aminomethyl) Hydrochloride 97% purity
trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride C₁₄H₂₁ClN₂O₂ 284.78 3-amino, 4-methyl Hydrochloride CAS 250714-61-5
Phenylephrine Hydrochloride C₉H₁₃NO₂·HCl 203.67 Benzenemethanol derivative Hydrochloride 97.5–102.5% purity

Key Observations:

Substituent Position and Bioactivity: The 3-position substitution (methylamino in the target compound) contrasts with 4-amino () and 2-aminomethyl () analogs. Substituent position significantly impacts receptor binding and selectivity. For example, 3-substituted piperidines are often explored for CNS activity, while 2-substituted derivatives may exhibit different pharmacokinetic profiles .

Hydrochloride Salt Utility :

  • Hydrochloride salts (target compound, ) improve aqueous solubility and crystallinity, critical for formulation and bioavailability. Phenylephrine hydrochloride () exemplifies standardized purity (97.5–102.5%), a benchmark for pharmaceutical salts .

Biological Activity

Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈ClN₂O₂
  • Molecular Weight : 284.78 g/mol
  • Structure : The compound features a piperidine ring with a benzyl ester and a methylamino group at the 3-position, enhancing its solubility and bioavailability.

Pharmacological Effects

This compound exhibits notable interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. Research indicates the following biological activities:

  • Neurotransmitter Modulation : The compound may act as a modulator or inhibitor in receptor systems associated with neurological disorders such as depression and anxiety.
  • Receptor Binding : Studies have shown that it interacts with various receptors involved in neurotransmission, potentially influencing mood and cognitive functions .

The mechanism of action involves binding to specific biomolecules, which can lead to alterations in cellular signaling pathways. Notably, the compound has been observed to:

  • Inhibit certain enzymes or receptors, contributing to its pharmacological effects.
  • Influence gene expression related to neurotransmitter synthesis and degradation.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Benzyl 3-(benzylamino)piperidine-1-carboxylateSimilar piperidine structureContains a benzyl group instead of methyl
N-Methyl-3-piperidoneLacks carboxylic acid functionalityFocused on ketone reactivity
1-(Benzyl)-4-(methylamino)piperidineDifferent functional group positioningPotentially different receptor interactions

This table highlights how this compound differs from structurally similar compounds, which may affect its biological activity.

Neuropharmacological Research

A study investigated the effects of this compound on animal models exhibiting depressive behaviors. The results indicated that administration of the compound led to significant improvements in mood-related assessments compared to control groups, suggesting its potential as an antidepressant agent .

Enzyme Interaction Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in neurotransmitter metabolism. These findings point towards its utility in modulating neurotransmitter levels, thereby influencing mood and cognition .

Preparation Methods

Stepwise Synthesis via Piperidine Functionalization

This general approach is supported by commercial synthesis descriptions indicating the reaction of piperidine with appropriate reagents to introduce the methylamino and carboxylate groups, followed by benzyl group coupling and hydrochloride salt formation.

Synthesis via Reduction and Quaternization (Patent CN104710346A)

This method, although focused on a closely related compound (cis-1-benzyl-3-methylamino-4-methyl-piperidine), provides insight into related synthetic steps:

  • Step 1: Reaction of aminopyridine with potassium tert-butoxide and methylcarbonate in an aprotic solvent at 0–30°C to form an intermediate carbamate.
  • Step 2: Reduction of the intermediate with lithium aluminium hydride (LiAlH4) at 10–70°C to yield the corresponding amine.
  • Step 3: Reaction of the amine with benzyl halide (cylite) in an aprotic solvent to form the benzylated piperidine derivative.

This sequence illustrates the use of strong bases, reducing agents, and benzylation to functionalize the piperidine ring, which can be adapted for the preparation of benzyl 3-(methylamino)piperidine derivatives.

Alternative Route via Sulfonylation and Nucleophilic Substitution (Patent CN107021916B)

This method, while primarily describing trans-3-methyl-5-benzylaminopiperidine, includes steps relevant to the preparation of methylamino-substituted piperidines:

  • Quaternization: 3-methyl-5-hydroxypyridine reacts with benzyl halide to form a quaternary ammonium salt.
  • Catalytic Hydrogenation: Reduction of the quaternary salt to cis-3-methyl-5-hydroxypiperidine.
  • Sulfonylation: Conversion of the hydroxyl group to a sulfonic acid ester.
  • Nucleophilic Substitution: Reaction of the sulfonic acid ester with benzylamine to introduce the benzylamino group.
  • Hydrolysis and Work-up: Hydrolysis of sulfonamide and extraction steps to isolate the racemic product.

Though this route targets a slightly different positional isomer, the methodology highlights the use of sulfonylation and nucleophilic substitution to install amino substituents on the piperidine ring, which could be adapted for methylamino derivatives.

Comparative Summary of Preparation Methods

Method Key Steps Reaction Conditions Advantages Limitations
Direct Functionalization (Commercial) Piperidine → methylamino substitution → benzyl esterification → HCl salt Standard nucleophilic substitution and coupling reactions Straightforward, scalable Requires careful control of regioselectivity
Reduction and Benzylation (Patent CN104710346A) Aminopyridine → carbamate formation → LiAlH4 reduction → benzylation 0–70°C, aprotic solvents, strong reducing agent High purity intermediates, controlled steps Use of hazardous reagents (LiAlH4)
Sulfonylation and Nucleophilic Substitution (Patent CN107021916B) Hydroxypyridine → quaternization → hydrogenation → sulfonylation → substitution Elevated temperatures (160–200°C), catalytic hydrogenation Useful for stereoselective synthesis Multi-step, complex purification

Research Findings and Notes

  • The choice of solvent and temperature critically influences yield and selectivity in the methylamino substitution step.
  • Lithium aluminium hydride reduction is effective for converting carbamate intermediates to amines but requires strict moisture control.
  • Benzylation using benzyl halides (e.g., benzyl bromide) is a common method for introducing the benzyl protecting group at the nitrogen.
  • Formation of the hydrochloride salt improves compound stability and facilitates purification.
  • Alternative methods employing sulfonylation intermediates provide routes to stereoselective synthesis but involve more complex reaction sequences and purification steps.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. For aerosol generation, employ NIOSH-certified respirators (e.g., N95) .
  • First Aid : Immediate eye flushing with water for 15 minutes (ophthalmologist consultation required). For skin exposure, wash with soap/water for ≥15 minutes and remove contaminated clothing. Ingestion requires oral rinsing (if conscious) and immediate medical attention .
  • Storage : Store in sealed, labeled containers under inert gas (e.g., argon) at 2–8°C, away from oxidizers and moisture .

Q. How can researchers verify the purity of this compound during initial characterization?

  • Methodological Answer :

  • HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution). Monitor UV absorbance at 210–254 nm for amine/carboxylate detection .
  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., DMSO-d6 solvent). Key signals: benzyl protons (δ 7.2–7.4 ppm), piperidine methylamino group (δ 2.2–2.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to validate molecular ion [M+H]⁺ and chloride adducts .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer :

  • Stepwise Amination : React piperidine-3-carboxylate with methylamine under reductive conditions (NaBH₃CN, pH 7–8), followed by benzyl chloroformate protection and HCl salt precipitation .
  • Yield Optimization : Use anhydrous solvents (e.g., THF/DMF) and catalytic DMAP to reduce side reactions (e.g., over-alkylation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., HPLC vs. NMR purity discrepancies)?

  • Methodological Answer :

  • Root-Cause Analysis :

HPLC Artifacts : Check for column degradation or mobile phase contamination. Validate with a second column (e.g., Chromolith® RP-18e) .

NMR Solvent Effects : Ensure complete dissolution in deuterated solvents; residual protons (e.g., H₂O in DMSO-d6) may skew integration .

  • Orthogonal Methods : Cross-validate with FTIR (amide I/II bands) and Karl Fischer titration for moisture content .

Q. What strategies optimize reaction yields for scaling up synthesis of this compound?

  • Methodological Answer :

  • Kinetic Control : Maintain low temperature (−10°C) during benzylation to minimize racemization .
  • Workup Efficiency : Use liquid-liquid extraction (chloroform/water) to isolate intermediates, followed by recrystallization (ethanol/ethyl acetate) for high-purity HCl salt .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and endpoint .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Thermal Stress : Heat at 40°C/75% RH for 4 weeks; analyze via HPLC for decomposition products (e.g., benzyl alcohol from ester hydrolysis) .
  • Oxidative Stress : Expose to 3% H₂O₂; monitor for N-oxide formation via LC-MS .
  • Long-Term Stability : Store aliquots at −20°C (desiccated) and test monthly for ≥12 months .

Q. What methodologies are recommended for evaluating toxicity in the absence of comprehensive toxicological data?

  • Methodological Answer :

  • In Silico Prediction : Use QSAR tools (e.g., OECD Toolbox) to estimate acute toxicity (LD50) and prioritize testing .
  • In Vitro Assays : Conduct MTT assays on HEK293 or HepG2 cells to assess cytotoxicity (IC50). Include positive controls (e.g., cisplatin) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify reactive metabolites via LC-HRMS .

Data Contradiction Analysis

Q. How should researchers address conflicting stability data (e.g., incompatible with oxidizers vs. no known hazards)?

  • Methodological Answer :

  • Contextual Evaluation :

Oxidizer Incompatibility : notes instability with strong oxidizers (e.g., peroxides), while reports “no known hazards” under standard conditions. Reconcile by testing incremental oxidizer concentrations .

Environmental Factors : Humidity and light exposure may accelerate degradation; replicate conflicting studies under controlled conditions (e.g., dark vs. UV light) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride
Reactant of Route 2
Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride

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